Imidazole-4-methyl Methanethiosulfonate Hydrochloride
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Overview
Description
Imidazole-4-methyl Methanethiosulfonate Hydrochloride is a specialized chemical compound used primarily in proteomics research. It has the molecular formula C5H9ClN2O2S2 and a molecular weight of 228.72 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Imidazole-4-methyl Methanethiosulfonate Hydrochloride, involves several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Amino nitrile method: This method involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to optimize efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions
Imidazole-4-methyl Methanethiosulfonate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-methyl sulfone, while reduction may yield imidazole-4-methyl sulfide .
Scientific Research Applications
Imidazole-4-methyl Methanethiosulfonate Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imidazole-4-methyl Methanethiosulfonate Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as nitric oxide synthase , which plays a role in inflammation and neurodegenerative diseases . The compound interferes with intracellular calcium and potassium fluxes, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Imidazole-4-methyl Methanethiosulfonate Hydrochloride include:
Clotrimazole: An antifungal agent that also inhibits nitric oxide synthase.
Metronidazole: An antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-(methylsulfonylsulfanylmethyl)-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2.ClH/c1-11(8,9)10-3-5-2-6-4-7-5;/h2,4H,3H2,1H3,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZUPRKKSFZTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC1=CN=CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662032 |
Source
|
Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184970-27-1 |
Source
|
Record name | S-[(1H-Imidazol-5-yl)methyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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